Streptozotocin is classified as a nitrosourea antibiotic and is produced by the bacterium Streptomyces achromogenes. It is known for its selective cytotoxicity towards insulin-producing beta cells in the pancreas, making it a valuable tool in diabetes research. The compound is typically administered intravenously due to its poor absorption when taken orally .
The synthesis of EG-Streptozotocin involves several chemical reactions that modify the original Streptozotocin molecule to enhance its properties or alter its biological activity. The general synthetic pathway includes:
The molecular structure of EG-Streptozotocin can be analyzed using various spectroscopic techniques. Key features include:
EG-Streptozotocin participates in several chemical reactions that are relevant to its function:
The mechanism of action of EG-Streptozotocin primarily involves:
The physical and chemical properties of EG-Streptozotocin are critical for understanding its behavior in biological systems:
EG-Streptozotocin has several scientific applications:
Streptozotocin (2-deoxy-2-({[methyl(nitroso)amino]carbonyl}amino)-β-D-glucopyranose) was first isolated in the late 1950s from the soil bacterium Streptomyces achromogenes by researchers at the Upjohn Company (now Pfizer) in Kalamazoo, Michigan. Initial studies characterized it as a broad-spectrum antibiotic with antitumor properties [1] [7]. A pivotal shift occurred in 1963 when Rakieten and colleagues serendipitously discovered its potent diabetogenic effects in animal studies, revealing selective destruction of pancreatic β-cells and induction of hyperglycemia [1] [5]. This discovery catalyzed its adoption as a primary tool for modeling diabetes in research.
The compound’s journey from antibiotic to diabetogenic agent culminated in FDA approval (1982) for treating metastatic pancreatic islet cell carcinoma under the trade name Zanosar®, leveraging its β-cell cytotoxicity [1]. Its mechanism of action—dependent on glucose transporter 2 (GLUT2)-mediated uptake into β-cells—was elucidated in the 1980s–1990s, solidifying its role in diabetes research [1] [5]. Patent expiration has since enabled widespread use of generic Streptozotocin in academia [1].
Table 1: Key Historical Milestones in Streptozotocin Research
Year | Event | Significance |
---|---|---|
1958 | Isolation from Streptomyces achromogenes | Identified as an antibacterial agent |
1963 | Diabetogenic properties reported | Established as a selective β-cell toxin |
1976–1982 | FDA approval process for Zanosar® | First clinical use for pancreatic islet cell cancer |
1980s | GLUT2 transporter linkage mechanism defined | Explained tissue-specific toxicity |
2000s | Biosynthesis gene cluster identified (e.g., SznF enzyme) | Enabled studies on natural production pathways |
Streptozotocin is a naturally occurring glucosamine-nitrosourea compound (molecular formula: C₈H₁₅N₃O₇; molecular weight: 265.22 g/mol). Its structure integrates a cytotoxic methylnitrosourea moiety linked to the C2 position of D-glucose, rendering it a functional analog of glucose and N-acetylglucosamine [1] [3] [7]. This hybrid architecture underpins its dual bioactivity: the glucose moiety facilitates cellular uptake via GLUT2 transporters, while the nitrosourea group alkylates DNA, triggering β-cell apoptosis [7].
Recent synthetic efforts focus on modifying Streptozotocin’s C3 hydroxyl group to enhance specificity or reduce off-target effects. Ethylglyoxal-derived analogues (e.g., EG-Stz) exemplify this strategy. In vitro studies show that C3 oxidation to a ketone (keto-Streptozotocin) increases antibacterial potency but exacerbates β-cell toxicity, whereas inversion to the allo-configuration (allo-Streptozotocin) preserves moderate antimicrobial activity while abolishing cytotoxicity to insulin-producing cells [8]. Deoxy-Streptozotocin (C3 hydroxyl removed) loses all bioactivity, highlighting the critical role of stereochemistry [8].
Table 2: Structural Analogues of Streptozotocin and Functional Impacts
Analogue | Structural Modification | Antibacterial Activity | β-Cell Toxicity | Key Mechanism Insight |
---|---|---|---|---|
Keto-Streptozotocin | C3 oxidation to ketone | Enhanced (MIC: 0.75 mg/L) | High | Increased membrane permeability |
Allo-Streptozotocin | C3 inversion to allo-isomer | Moderate (MIC: 3.0 mg/L) | None | Loss of GLUT2 affinity; bacterial PTS uptake retained |
Deoxy-Streptozotocin | C3 deoxygenation | None | None | Confirms essential role of C3 polar group |
Streptozotocin’s primary utility lies in recapitulating diabetic phenotypes in animal models, though its application differs fundamentally between type 1 (T1DM) and type 2 diabetes (T2DM) paradigms.
Type 1 Diabetes Modeling: A single high-dose Streptozotocin injection (e.g., 50–65 mg/kg in rodents) induces rapid β-cell necrosis via DNA alkylation, PARP activation, and NAD⁺ depletion, mirroring human T1DM’s insulin-deficient state [1] [5] [7]. This model exhibits hyperglycemia, hypoinsulinemia, and autoimmune-like insulitis, validated by studies showing reduced toxicity in GLUT2-knockout mice [5] [7]. Streptozotocin-treated animals also develop neuroinflammatory markers and amyloid-beta accumulation, enabling Alzheimer’s-diabetes comorbidity research [1] [3].
Type 2 Diabetes Modeling: Multiple low-dose Streptozotocin regimens (e.g., 20–40 mg/kg daily for 5 days) generate progressive β-cell dysfunction with partial insulin retention, simulating T2DM’s insulin resistance phase [4] [5] [9]. When combined with high-fat diets, Streptozotocin amplifies glucotoxicity and peripheral insulin resistance. Transcriptomic analyses reveal distinct cardiac remodeling patterns: T1DM models show exaggerated apoptosis and fibrosis (e.g., +152% collagen deposition), while T2DM models display moderate hypertrophy and lipid accumulation [4] [9].
Table 3: Streptozotocin Protocols for Diabetes Subtype Modeling
Parameter | Type 1 Diabetes Model | Type 2 Diabetes Model |
---|---|---|
Induction Protocol | Single high-dose (50–65 mg/kg, i.p.) | Multiple low-doses (20–40 mg/kg × 5 days, i.p.) |
Metabolic Features | Severe hypoinsulinemia; acute hyperglycemia | Moderate insulin deficiency; gradual hyperglycemia |
Cellular Mechanisms | β-cell necrosis; PARP overactivation | β-cell exhaustion; oxidative stress |
Organ Complications | Neuroinflammation; Alzheimer’s-like pathology | Diabetic cardiomyopathy; renal dysfunction |
Streptozotocin-based T2DM models further enable studies of glucose homeostasis dysregulation. For example, induced rats exhibit elevated fasting blood glucose (220–250 mg/dL vs. 100–120 mg/dL in controls), hyperlipidemia, and hematological aberrations like reduced RBC counts (−25%) and hemoglobin (−18%), reflecting systemic metabolic disruption [9]. Ethylglyoxal modifications (EG-Stz) represent emerging tools to fine-tune these models, potentially segregating antimicrobial from diabetogenic properties [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: